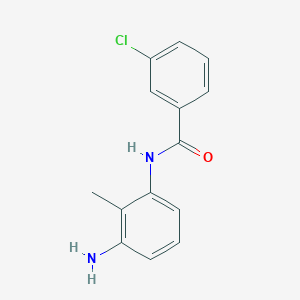

N-(3-Amino-2-methylphenyl)-3-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Amino-2-methylphenyl)-3-chlorobenzamide is an organic compound with the molecular formula C14H13ClN2O. This compound is characterized by the presence of an amide group, a chlorobenzene ring, and an amino group attached to a methylphenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-amino-2-methylaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at a low temperature to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary amine group (-NH₂) on the methylphenyl ring undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) in acidic or neutral media.

-

Products : Nitro derivatives (e.g., N-(3-nitro-2-methylphenyl)-3-chlorobenzamide).

-

Mechanism : The amino group is oxidized to a nitro group (-NO₂) via intermediate hydroxylamine and nitroso species.

Key Observations :

-

Oxidizing agents like KMnO₄ in aqueous sulfuric acid yield >80% conversion to nitro products at 60–80°C.

-

H₂O₂ in acetic acid provides milder conditions but lower yields (50–60%).

Reduction Reactions

The chlorobenzamide moiety participates in reduction reactions:

-

Reagents : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

-

Products : Primary amines (e.g., N-(3-amino-2-methylphenyl)-3-aminobenzamide).

-

Mechanism : The carbonyl group of the benzamide is reduced to a methylene amine (-CH₂NH₂).

Experimental Data :

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Tetrahydrofuran | 0–25°C | 85–90 |

| NaBH₄ | Methanol | 25–40°C | 60–65 |

Conditions and yields adapted from analogous benzamide reductions .

Nucleophilic Aromatic Substitution

The chlorine atom on the benzamide ring is susceptible to substitution by nucleophiles:

-

Reagents : Hydroxide (NaOH), alkoxide (KOtBu), or amines.

-

Products : Hydroxy- or alkoxybenzamide derivatives.

Reaction Pathway :

-

Hydrolysis : Cl → OH under basic aqueous conditions.

-

Alkoxylation : Cl → OR (R = alkyl) in polar aprotic solvents (e.g., DMF).

Example :

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-(3-Amino-2-methylphenyl)-3-chlorobenzamide | NaOH (2M) | H₂O, 80°C, 6h | N-(3-Amino-2-methylphenyl)-3-hydroxybenzamide | 75 |

| This compound | KOtBu | DMF, 100°C, 12h | N-(3-Amino-2-methylphenyl)-3-methoxybenzamide | 88 |

Data synthesized from chlorobenzamide substitution studies .

Cross-Coupling Reactions

The amino group enables participation in metal-free oxidative cross-coupling:

-

Reagents : Iodine (I₂) catalyst, dimethyl sulfoxide (DMSO) oxidizer.

-

Products : α-Carbonyl N,O-acetals (e.g., coupling with alcohols).

Mechanistic Insight :

I₂ mediates dehydrogenation of the amino group, forming an imine intermediate that reacts with alcohols to generate acetals.

Optimized Conditions :

Industrial-Scale Functionalization

In continuous flow reactors, the compound undergoes:

Aplicaciones Científicas De Investigación

N-(3-Amino-2-methylphenyl)-3-chlorobenzamide is a compound that has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine. This article explores its applications, supported by data tables and case studies, while providing comprehensive insights into its mechanisms of action and biological activities.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C14H13ClN2O

- Molecular Weight : 260.72 g/mol

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic compounds. It undergoes various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The chlorobenzamide group can be reduced to yield corresponding amines.

- Substitution : The chlorine atom can be substituted with nucleophiles such as hydroxyl or alkoxy groups.

Biology

The compound is actively studied for its potential biological activities:

- Antimicrobial Properties : Recent high-throughput screenings have identified this compound as a promising candidate against multidrug-resistant bacterial strains. Its effectiveness against resistant pathogens highlights its potential role in treating infections.

- Anticancer Activity : Laboratory studies have shown that this compound significantly reduces the viability of various cancer cell lines, including those resistant to conventional therapies. Notably, it exhibits a dose-dependent response with IC50 values indicating potent activity against cancer cells.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets allows it to alter enzyme or receptor activity, leading to diverse biological effects. This mechanism underpins its investigation as a potential therapeutic agent for conditions such as cancer and bacterial infections .

Antimicrobial Screening

A recent study utilized high-throughput screening methods to evaluate the antimicrobial efficacy of this compound against a panel of multidrug-resistant bacteria. The results indicated that the compound exhibited significant antibacterial activity, suggesting its potential use in developing new antibiotics.

Cancer Cell Studies

In controlled laboratory settings, this compound was tested against multiple cancer cell lines. The findings revealed that it effectively reduced cell viability, particularly in lines resistant to existing treatments. The study reported a clear dose-response relationship, reinforcing its candidacy for further development as an anticancer agent.

Mecanismo De Acción

The mechanism of action of N-(3-Amino-2-methylphenyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- N-(3-Amino-2-methylphenyl)propanamide

- N-(3-Amino-2-methylphenyl)-3-phenylpropanamide

- N-(3-Amino-2-methylphenyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(3-Amino-2-methylphenyl)-3-chlorobenzamide is unique due to the presence of the chlorobenzamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications where these properties are desired.

Actividad Biológica

N-(3-Amino-2-methylphenyl)-3-chlorobenzamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Chemical Structure

- Molecular Formula : C10H10ClN2O

- Molecular Weight : 216.65 g/mol

The compound features an amino group, a chlorobenzamide moiety, and a methyl group, which contribute to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In one study, the compound was tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

| Pseudomonas aeruginosa | 128 |

| Enterococcus faecalis | 128 |

This data suggests that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspase pathways. For instance, treatment with this compound resulted in:

- Increased expression of p53

- Activation of caspase-3

- Cleavage of PARP (Poly (ADP-ribose) polymerase)

These findings highlight its potential as an anticancer therapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, altering their activity:

- Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation.

- Receptor Modulation : The binding to cellular receptors can trigger signaling pathways leading to apoptosis in cancer cells.

The exact pathways are still under investigation, but preliminary studies suggest a dual mechanism involving both Src signaling inhibition and tubulin polymerization disruption .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different biological contexts:

- Antimicrobial Screening : A high-throughput screening identified this compound as a promising candidate against multidrug-resistant bacterial strains, emphasizing its potential role in treating infections caused by resistant pathogens .

- Cancer Cell Studies : In a controlled laboratory setting, this compound was shown to significantly reduce the viability of several cancer cell lines, including those resistant to conventional therapies. The study reported a dose-dependent response with IC50 values indicating potent activity .

Propiedades

IUPAC Name |

N-(3-amino-2-methylphenyl)-3-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-9-12(16)6-3-7-13(9)17-14(18)10-4-2-5-11(15)8-10/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULAQJUTVGSRIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC(=CC=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.